

Pharmacological profile of Zatebradine hydrochloride

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Compound of Interest

Compound Name: Zatebradine

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An In-depth Technical Guide to the Pharmacological Profile of **Zatebradine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zatebradine hydrochloride is a potent, selective bradycardic agent belonging to the benzazepine chemical class.[1] Developed for its heart rate-lowering properties, it was investigated for the treatment of stable angina pectoris.[2] Its primary mechanism of action involves the specific inhibition of the "funny" current (If) in the sinoatrial node of the heart.[3][4] This document provides a comprehensive overview of the pharmacological profile of **Zatebradine**, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used to elucidate these characteristics.

Mechanism of Action

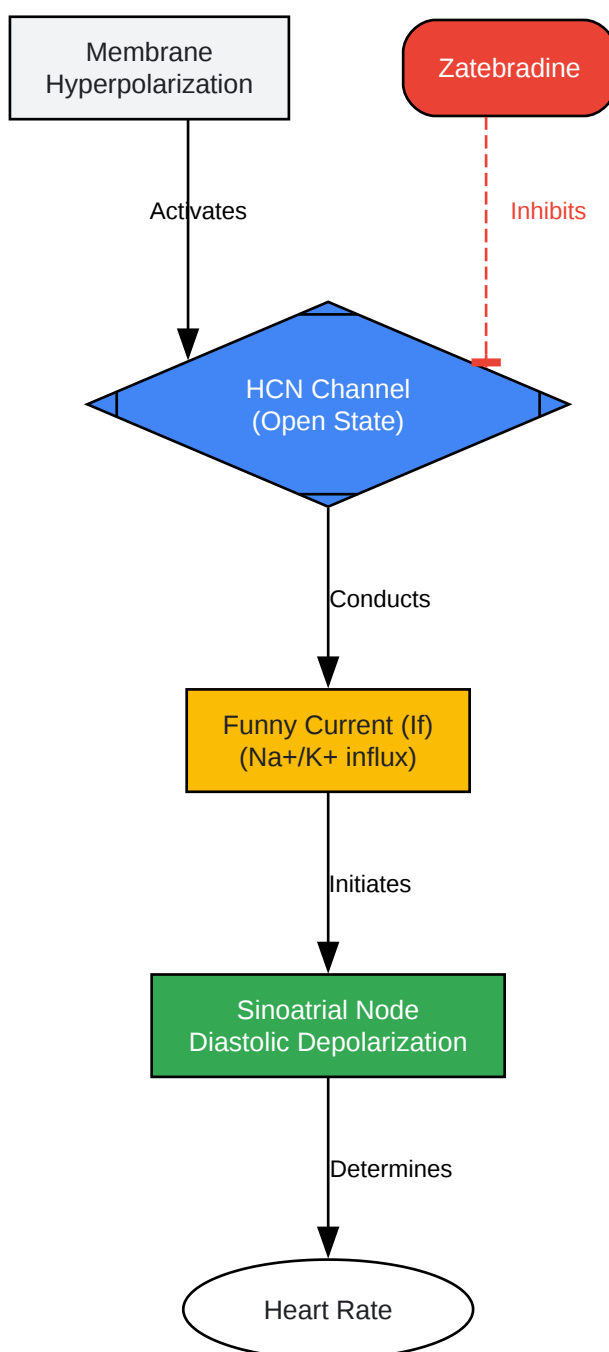
Zatebradine's principal pharmacological effect is the reduction of heart rate. This is achieved through the targeted modulation of specific ion channels in cardiac pacemaker cells.

Primary Target: Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels

The main target of **Zatebradine** is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the "funny" pacemaker current (If).[5] This current

plays a crucial role in initiating the diastolic depolarization phase of the action potential in sinoatrial node cells, thereby setting the rhythm of the heart.

Zatebradine is a potent inhibitor of all four human HCN channel isoforms (HCN1-4), blocking the slow inward current they conduct. The inhibition is not highly subtype-specific, with similar IC₅₀ values observed across the different isoforms. The blockade of these channels by **Zatebradine** slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate.



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Caption: **Zatebradine**'s mechanism of action on the HCN channel pathway.

Secondary Targets and Selectivity

While its primary action is on HCN channels, **Zatebradine** also exhibits effects on other ion channels, particularly at higher concentrations. It has been shown to be an open-channel blocker of the cloned human cardiac K⁺ delayed rectifier current (hKv1.5), which may contribute to the prolongation of the cardiac action potential. The block is use- and voltage-dependent.

Importantly, **Zatebradine** shows little to no activity on L-type Ca²⁺ currents (I_{Ca}), distinguishing it from calcium channel blockers that also reduce heart rate but have additional negative inotropic effects.

Pharmacodynamics

The pharmacodynamic profile of **Zatebradine** is characterized by its effects on cardiac electrophysiology and heart rate.

In Vitro Potency

The inhibitory potency of **Zatebradine** has been quantified against various HCN channel isoforms.

Target Channel	IC50 Value (µM)	Species / System	Reference
HCN Channels (Overall)	1.96	Human (cloned)	
hHCN1	1.83	Human (HEK293 cells)	
hHCN2	2.21	Human (HEK293 cells)	
hHCN3	1.90	Human (HEK293 cells)	
hHCN4	1.88	Human (HEK293 cells)	
hKv1.5	1.86 (KD)	Human (Ltk- cells)	

In Vivo Electrophysiological Effects

Studies in animal models have detailed the electrophysiological consequences of **Zatebradine** administration. At low doses, it selectively inhibits sinus node automaticity, while higher doses also affect AV nodal conduction and repolarization in the atria and ventricles.

Parameter	Effect	Potency (EC50 / IC50)	Animal Model	Reference
Heart Rate	Dose-dependent reduction	ED50: 1.8 mg/kg	Mouse	
Sinus Node Automaticity	Inhibition	IC50: 0.23 mg/kg	Dog	
PR Interval	Significant increase (>0.25 mg/kg)	-	Dog	
AH Interval	Greatly increased	EC50: 0.58 mg/kg	Dog	
QTc Interval	Significantly increased	-	Dog	
Action Potential Duration	Significantly increased (>0.5 mg/kg)	EC50: 0.76 mg/kg	Dog	
Atrial Effective Refractory Period	Significantly increased (31%)	EC50: 0.69 mg/kg	Dog	
QRS Interval	No change	-	Dog	
HH and HV Intervals	No change	-	Dog	

At higher concentrations (>10 mg/kg in mice), **Zatebradine** can induce arrhythmia, indicating a potential proarrhythmic effect.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have characterized the absorption, distribution, and elimination of **Zatebradine** following intravenous and oral administration.

Parameter	Value (mean \pm SD)	Route of Administration	Reference
Dose	7.5 mg (14C-labeled)	Oral & IV Infusion	
Peak Plasma Conc. (Cmax)	24.3 \pm 6.7 ng/mL	Oral	
Time to Peak (Tmax)	0.5 - 3 h	Oral	
Peak Plasma Conc. (Cmax)	161.9 \pm 70.9 ng/mL	IV Infusion (20 min)	
Absorption	79.2 \pm 15.3%	Oral	
Renal Excretion (Total Radioactivity)	48.8 \pm 3.1%	Oral	
Fecal Excretion (Total Radioactivity)	43.4 \pm 3.9%	Oral	
Renal Excretion (Unchanged Drug)	12.4 \pm 3.7%	Oral	

The data indicates good oral absorption, with elimination occurring through both renal and fecal pathways. A significant portion of the drug is metabolized before excretion.

Experimental Protocols

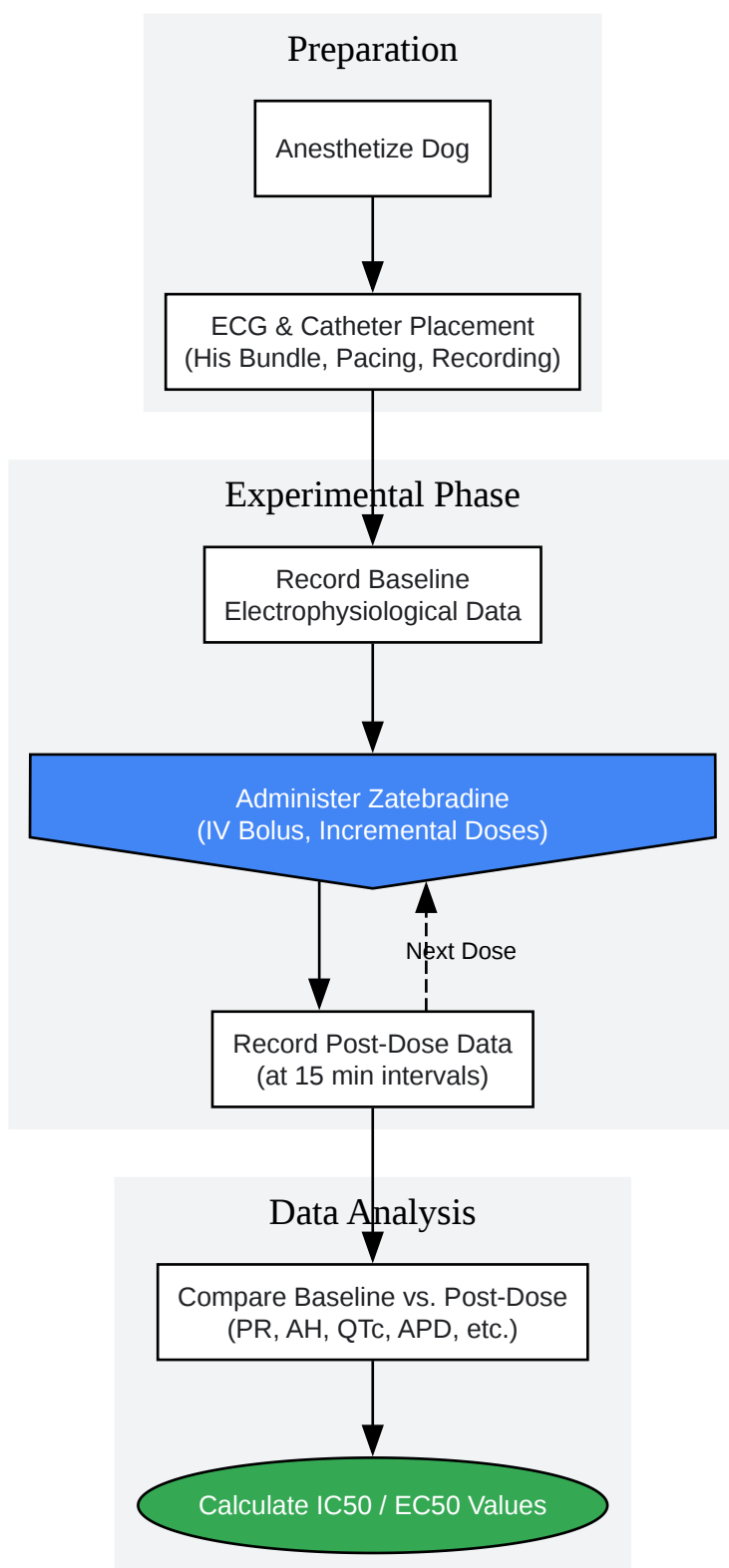
The pharmacological properties of **Zatebradine** have been defined through various in vivo and in vitro experiments.

In Vivo Cardiac Electrophysiology in Anesthetized Dogs

This protocol was designed to characterize the detailed electrophysiologic properties of **Zatebradine**.

- Subjects: Anesthetized dogs (n=15).
- Drug Administration: Incremental intravenous bolus doses of **Zatebradine** (0.1-1.5 mg/kg).

- Measurements: Electrophysiological parameters were measured before and after drug administration. Steady-state effects were observed 15 minutes post-dose.
- Parameters Measured:
 - Corrected sinus node recovery time
 - Sinoatrial conduction time
 - ECG intervals (PR, QRS, QTc)
 - His bundle electrogram intervals (AH, HH, HV)
 - Atrial effective refractory period
 - Ventricular monophasic action potential duration
- Data Analysis: Dose-response curves were generated to calculate IC50 and EC50 values.



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